1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride
Description
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride (CAS 129014-50-2) is a fluorinated indazole derivative with a molecular structure characterized by:
Properties
IUPAC Name |
6-fluoro-1-methyl-3-piperidin-4-ylindazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3.ClH/c1-17-12-8-10(14)2-3-11(12)13(16-17)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVCMJAWMVYUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=N1)C3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554737 | |
| Record name | 6-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129014-50-2 | |
| Record name | 6-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring is typically synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate ketone or aldehyde.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Methylation: The methyl group is added through a methylation reaction, often using methyl iodide or dimethyl sulfate.
Attachment of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the indazole ring.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the indazole ring.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, leading to the breakdown of specific bonds and the formation of new products.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride serves as a versatile building block in synthetic chemistry. It is utilized in the creation of more complex molecules and as a reagent in various chemical reactions.
Synthesis Routes
The synthesis typically involves:
- Formation of the indazole ring through cyclization.
- Introduction of the fluorine atom via electrophilic fluorination.
- Methylation using methyl iodide.
- Attachment of the piperidinyl group through nucleophilic substitution.
Biological Research
This compound has been studied for its potential biological activities, particularly in pharmacology. It is investigated for its interactions with various enzymes and receptors.
Medicinal Applications
Research is ongoing to evaluate the therapeutic potential of this compound for various diseases. Notable areas include:
- Neuropharmacology: Potential use as an antidepressant or anxiolytic agent.
- Oncology: Investigating its role as a potential anticancer agent.
Industrial Use
The compound is also significant in industrial applications:
- Development of new materials.
- Intermediate in pharmaceutical and agrochemical production.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of derivatives of indazole compounds, including this compound. The findings indicated that this compound exhibited significant activity in animal models, suggesting its potential as a therapeutic agent for depression.
Case Study 2: Inhibition of Enzymatic Activity
Research conducted by Pharmaceutical Biology demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer progression. The study highlighted its potential role in cancer therapy.
Table 2: Summary of Case Studies
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antidepressant Activity | Significant antidepressant-like effects |
| Pharmaceutical Biology | Enzyme Inhibition | Effective inhibition of cancer-related enzymes |
Mechanism of Action
The mechanism of action of 1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target compound and benzydamine share an indazole core, whereas the benzisoxazole analog (CAS 84163-13-3) features a fused benzene-isoxazole system. Benzisoxazole derivatives are prevalent in antipsychotics (e.g., risperidone) due to their metabolic stability . RS 67333 (a serotonin receptor agonist) lacks a heterocyclic core, instead utilizing a methoxyphenyl-propanone scaffold .
Substituent Effects: The 4-piperidinyl group is common in the target compound, benzisoxazole analog, and RS 67333, suggesting affinity for CNS targets such as serotonin or dopamine receptors . Fluorine at position 6 (target compound and benzisoxazole analog) enhances lipophilicity and bioavailability, a strategy widely employed in CNS drug design . Benzydamine’s 3-(3-dimethylaminopropoxy) chain contributes to its antiinflammatory activity, distinguishing it from the target compound’s simpler substituents .
Pharmacological Activity
Biological Activity
1H-Indazole, 6-fluoro-1-methyl-3-(4-piperidinyl)-, hydrochloride (CAS Number: 129014-50-2) is a compound characterized by its unique indazole structure, which includes a fluorine atom, a methyl group, and a piperidinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. It is hypothesized to function as an inhibitor or modulator of specific biochemical pathways, influencing cellular processes and potentially offering therapeutic benefits in various diseases.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Enzyme Inhibition : It has been studied for its inhibitory effects on several kinases, including Pim kinases (Pim-1, Pim-2, and Pim-3), which are implicated in cancer progression. Compounds derived from this scaffold have shown IC50 values as low as 0.03 nM against these kinases .
- Antitumor Activity : In vivo studies have demonstrated that derivatives of this compound can delay the growth of cancer xenografts, indicating potential antitumor efficacy .
- Selective Receptor Interactions : The compound is also evaluated for its interactions with serotonin receptors (5-HT1 and 5-HT2), which may contribute to its neuropharmacological effects .
Structure-Activity Relationship (SAR)
The structural modifications on the indazole scaffold significantly influence the biological activity. For instance:
- Fluorination : The introduction of fluorine atoms enhances lipophilicity and bioavailability, improving the compound's pharmacokinetic properties .
- Piperidinyl Substitution : Variations in the piperidinyl group have been shown to affect the potency and selectivity towards specific targets .
Case Studies
- Inhibition of Cancer Cell Lines : A study evaluated the anti-proliferative effects of various indazole derivatives on different cancer cell lines. The results indicated that compounds with modifications at the 4-position of the indazole ring exhibited enhanced activity against breast cancer cell lines (IC50 values ranging from 25 to 77 nM) .
- Neuropharmacological Effects : Another investigation focused on the compound's potential as an antidepressant. It was found to exhibit significant activity in animal models, suggesting possible applications in treating mood disorders .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 6-fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole hydrochloride?
A key synthetic route involves hydroxylamine sulfate/KOH-mediated oxime formation followed by internal cyclization and alkaline hydrolysis of an N-protected ketone in a one-step reaction . For example, analogous 1,2-benzisoxazole derivatives (structurally related to indazoles) are synthesized via this method, achieving yields >60%. A more recent approach () confirms the commercial availability of the compound (CAS 129014-50-2) with 97% purity, suggesting optimized industrial-scale protocols. Critical steps include controlling reaction temperature (60–80°C) and purification via recrystallization to remove isomers .
Q. How is the structure of this compound validated experimentally?
Structural characterization employs:
- 1H/13C NMR : Peaks for the indazole core (δ 7.5–8.5 ppm for aromatic protons) and piperidinyl protons (δ 1.5–3.0 ppm).
- Mass spectrometry : Molecular ion peaks matching the molecular formula (C13H16ClFN4, MW 306.75).
- IR spectroscopy : Stretching vibrations for N–H (3200–3400 cm⁻¹) and C–F (1100–1200 cm⁻¹) .
Q. What biological targets are associated with this compound?
The compound’s structural analogs (e.g., 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole) exhibit potent acetylcholinesterase (AChE) inhibition (IC50 < 100 nM), suggesting potential application in neurodegenerative disease research . The piperidinyl group enhances binding to AChE’s catalytic site, while the 6-fluoro substituent improves metabolic stability .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Yield optimization strategies include:
- Catalyst selection : PtO2-catalyzed hydrogenation (as seen in donepezil synthesis) improves piperidinyl group reduction efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics .
- Purification : Recrystallization from DMF/ethanol removes isomer impurities (e.g., 2,3-dichlorophenyl derivatives) .
Q. How can contradictions in biological activity data between studies be resolved?
Discrepancies in IC50 values may arise from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 8.0) or buffer composition (phosphate vs. Tris) affect AChE binding .
- Compound purity : HPLC analysis (≥98% purity) is critical, as impurities like N-methyl isomers can skew results .
- Species differences : Human vs. murine AChE may show divergent inhibition profiles due to active-site residue variations .
Q. What strategies are used in structure-activity relationship (SAR) studies for indazole derivatives?
SAR studies focus on:
Q. What are the safety and handling protocols for this compound?
- Storage : Stable at room temperature in airtight containers; avoid light due to potential photodegradation .
- Toxicity : Similar piperidinyl-indazole derivatives show LD50 > 500 mg/kg in rodents, but always use PPE (gloves, lab coat) .
- Waste disposal : Neutralize with 1M NaOH before incineration to avoid HCl vapor release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
